Phenyl 4-((3-(4-butoxyphenyl)ureido)methyl)piperidine-1-carboxylate Phenyl 4-((3-(4-butoxyphenyl)ureido)methyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1235624-93-7
VCID: VC4369299
InChI: InChI=1S/C24H31N3O4/c1-2-3-17-30-21-11-9-20(10-12-21)26-23(28)25-18-19-13-15-27(16-14-19)24(29)31-22-7-5-4-6-8-22/h4-12,19H,2-3,13-18H2,1H3,(H2,25,26,28)
SMILES: CCCCOC1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
Molecular Formula: C24H31N3O4
Molecular Weight: 425.529

Phenyl 4-((3-(4-butoxyphenyl)ureido)methyl)piperidine-1-carboxylate

CAS No.: 1235624-93-7

Cat. No.: VC4369299

Molecular Formula: C24H31N3O4

Molecular Weight: 425.529

* For research use only. Not for human or veterinary use.

Phenyl 4-((3-(4-butoxyphenyl)ureido)methyl)piperidine-1-carboxylate - 1235624-93-7

Specification

CAS No. 1235624-93-7
Molecular Formula C24H31N3O4
Molecular Weight 425.529
IUPAC Name phenyl 4-[[(4-butoxyphenyl)carbamoylamino]methyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C24H31N3O4/c1-2-3-17-30-21-11-9-20(10-12-21)26-23(28)25-18-19-13-15-27(16-14-19)24(29)31-22-7-5-4-6-8-22/h4-12,19H,2-3,13-18H2,1H3,(H2,25,26,28)
Standard InChI Key BIHDBCUGSOTQIL-UHFFFAOYSA-N
SMILES CCCCOC1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3

Introduction

Synthesis Methods

The synthesis of Phenyl 4-((3-(4-butoxyphenyl)ureido)methyl)piperidine-1-carboxylate likely involves multi-step reactions similar to those used for related compounds. Common methods include ureido formation and the coupling of different functional groups. Solvents like dimethyl sulfoxide or acetonitrile may be used due to their polar nature, which can facilitate certain reactions.

Biological Activities and Applications

Piperidine derivatives, including compounds similar to Phenyl 4-((3-(4-butoxyphenyl)ureido)methyl)piperidine-1-carboxylate, are studied for their potential therapeutic applications. They can interact with enzymes or receptors, modulating biological processes. The ureido group can form hydrogen bonds with amino acid residues in enzyme active sites, while the phenyl group participates in hydrophobic interactions.

Potential Biological ActivityDescription
Enzyme InhibitionInteraction with enzymes through hydrogen bonding and hydrophobic interactions.
Receptor ModulationPotential to modulate receptor activity by binding to specific sites.

Research Findings and Future Directions

While specific research findings on Phenyl 4-((3-(4-butoxyphenyl)ureido)methyl)piperidine-1-carboxylate are not available, studies on similar compounds highlight their potential in medicinal chemistry. Future research should focus on synthesizing this compound and evaluating its biological effects using techniques like molecular docking and in vitro assays.

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